molecular formula C8H6BrN3S B12314380 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B12314380
M. Wt: 256.12 g/mol
InChI Key: NCVREHFAYABZBB-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a pyridine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-bromo-2-aminopyridine with a thioamide under specific conditions. One common method involves the use of a cyclization reaction where the thioamide and the bromopyridine are heated together in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyridin-2-yl)morpholine
  • 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
  • 4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid

Uniqueness

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine is unique due to its combination of a bromopyridine and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6BrN3S/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7/h1-4H,(H2,10,12)

InChI Key

NCVREHFAYABZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CSC(=N2)N

Origin of Product

United States

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